

Application Notes and Protocols for JNJ-10397049 in Electrophysiology Experiments

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Compound of Interest

Compound Name: JNJ-10397049

Cat. No.: B1672992

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-10397049 is a potent and highly selective antagonist of the orexin 2 receptor (OX2R).[1][2] The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, arousal, and other physiological processes.[3][4] Orexins are known to be excitatory, promoting neuronal depolarization and increasing firing rates in various brain regions.[3][5][6][7] By blocking the action of orexins at the OX2R, **JNJ-10397049** effectively suppresses these excitatory signals, leading to a reduction in wakefulness and promotion of sleep.[8] These application notes provide detailed protocols for utilizing **JNJ-10397049** in electrophysiological experiments to investigate its effects on neuronal excitability and ion channel function.

Physicochemical Properties and Receptor Affinity

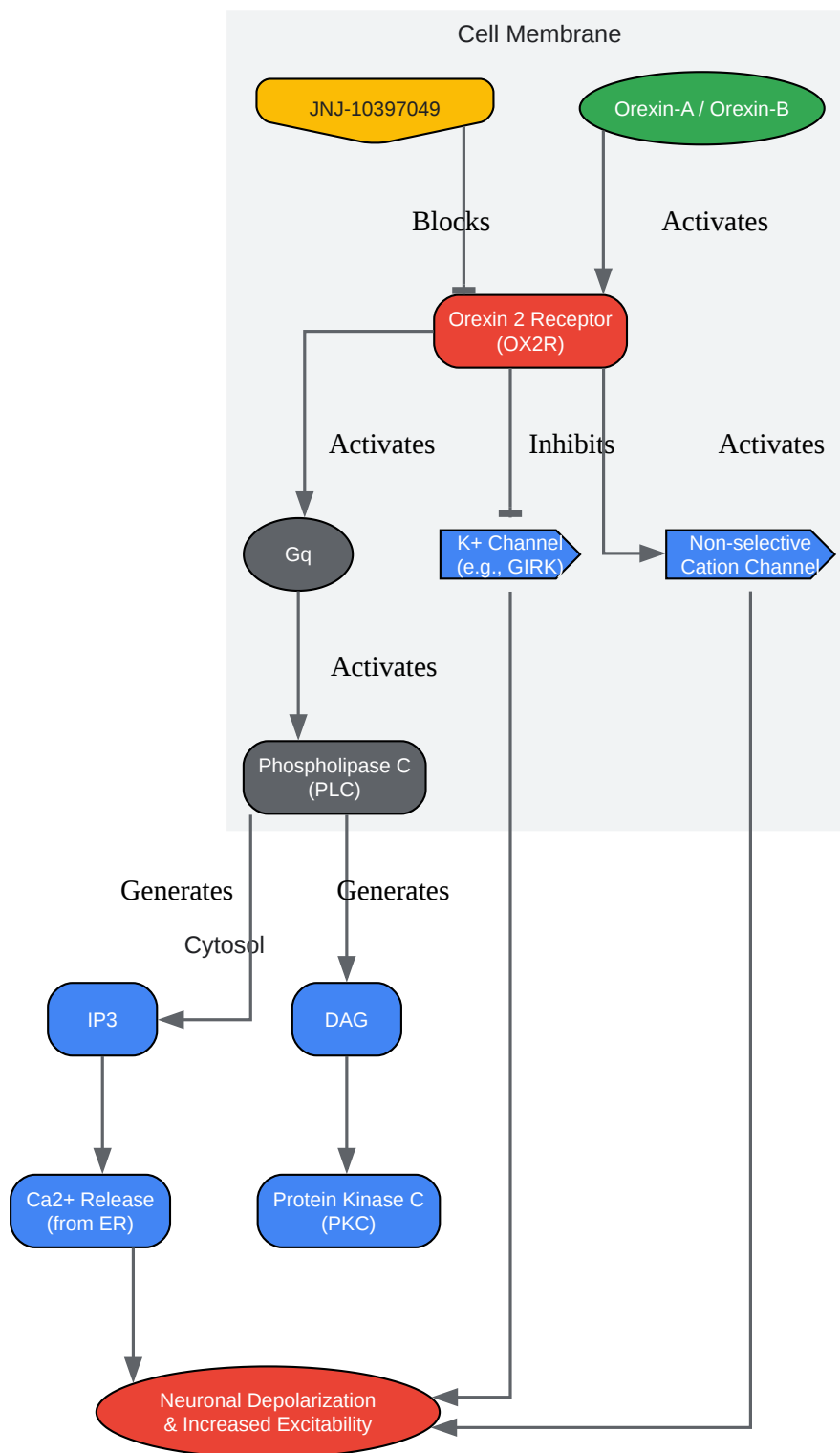
A clear understanding of the properties of **JNJ-10397049** is crucial for designing and interpreting experiments.

Property	Value	Reference
Molecular Weight	484.18 g/mol	[2]
Formula	C ₁₉ H ₂₀ Br ₂ N ₂ O ₃	[2]
Receptor Selectivity	~600-fold selective for OX2R over OX1R	[1]
pKi (OX2R)	8.3	[1]
pIC ₅₀ (chimeric OX2R)	7.4	[2]
pK _a (OX1R)	5.9	[2]
pK _a (OX2R)	8.5	[2]
Solubility	Soluble to 100 mM in DMSO and ethanol	

Mechanism of Action: Orexin 2 Receptor Signaling

Orexin receptors are G-protein coupled receptors (GPCRs) that, upon activation by orexin peptides, initiate a cascade of intracellular signaling events leading to neuronal depolarization. [4][7][9] OX2R can couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs, leading to diverse downstream effects.[4][10] The primary electrophysiological consequences of OX2R activation are the modulation of various ion channels. **JNJ-10397049**, as an antagonist, is expected to prevent these downstream effects.

Simplified Orexin 2 Receptor Signaling Pathway

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Caption: Orexin 2 Receptor signaling cascade and the inhibitory action of **JNJ-10397049**.

Experimental Protocols

The following are detailed protocols for investigating the effects of **JNJ-10397049** on neuronal activity using whole-cell patch-clamp electrophysiology. These protocols are designed for researchers familiar with basic electrophysiological techniques.

Protocol 1: Assessing the Effect of JNJ-10397049 on Orexin-Induced Depolarization

Objective: To determine if **JNJ-10397049** can block the depolarizing effect of an orexin agonist (e.g., Orexin-B) on a target neuron.

Materials:

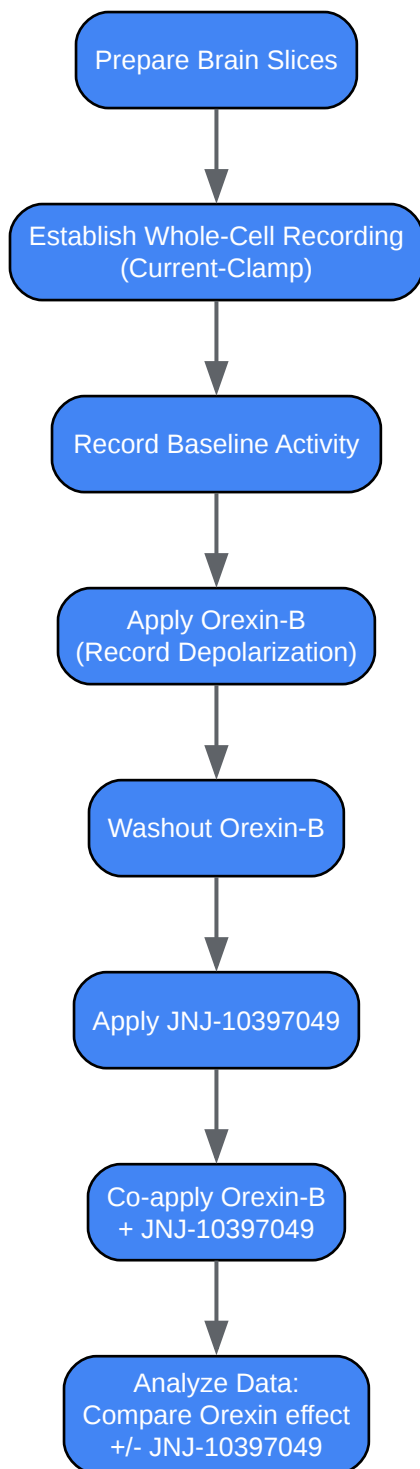
- Brain slice preparation containing neurons expressing OX2R (e.g., from hypothalamus, locus coeruleus, or other regions known to be orexin-sensitive).
- Artificial cerebrospinal fluid (aCSF).
- Intracellular solution for whole-cell recording.
- Orexin-B (or other suitable OX2R agonist).
- **JNJ-10397049**.
- Patch-clamp electrophysiology setup.

Procedure:

- Prepare acute brain slices from the desired region of the rodent brain.
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (32-34 °C).
- Establish a stable whole-cell patch-clamp recording from a target neuron in current-clamp mode.

- Record the baseline resting membrane potential and spontaneous firing activity for at least 5 minutes.
- Bath apply a known concentration of Orexin-B (e.g., 100 nM) and record the change in membrane potential and firing rate. A depolarization and increase in firing rate are expected.
- Wash out the Orexin-B with aCSF until the membrane potential and firing rate return to baseline.
- Pre-incubate the slice with **JNJ-10397049** (e.g., 1 μ M) for 10-15 minutes.
- While continuing to perfuse with **JNJ-10397049**, co-apply the same concentration of Orexin-B.
- Record the changes in membrane potential and firing rate. The orexin-induced depolarization and firing should be significantly attenuated or completely blocked.
- Analyze the data by comparing the magnitude of depolarization and the change in firing frequency in the presence and absence of **JNJ-10397049**.

Workflow for Protocol 1



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Caption: Experimental workflow for testing **JNJ-10397049**'s antagonism of orexin-induced depolarization.

Protocol 2: Investigating the Effect of JNJ-10397049 on Specific Ion Currents

Objective: To identify the specific ion channels modulated by the OX2R that are blocked by **JNJ-10397049**. Orexin receptors are known to inhibit certain K⁺ currents and activate non-selective cation currents.^{[9][11]}

Materials:

- Same as Protocol 1, with the addition of specific ion channel blockers (e.g., for K⁺ channels or non-selective cation channels) if further dissection of the mechanism is desired.
- Voltage-clamp patch-clamp setup.

Procedure:

- Follow steps 1-3 from Protocol 1, but establish the whole-cell recording in voltage-clamp mode.
- Hold the neuron at a potential where the target currents are active (e.g., -60 mV).
- Apply voltage steps or ramps to elicit and measure specific currents (e.g., a voltage ramp from -100 mV to +40 mV to generate a current-voltage (I-V) curve).
- Record baseline currents.
- Bath apply an OX2R agonist (e.g., Orexin-B). An inward current at negative potentials is expected, consistent with the inhibition of a K⁺ conductance and/or activation of a non-selective cation conductance.
- Wash out the agonist.
- Pre-incubate with **JNJ-10397049**.
- Co-apply the OX2R agonist with **JNJ-10397049** and record the currents. The agonist-induced current should be blocked.

- To further isolate the currents, specific ion channel blockers can be used in conjunction with this protocol.
- Analyze the data by subtracting the baseline I-V curve from the I-V curve in the presence of the agonist to isolate the orexin-sensitive current. Compare this current in the presence and absence of **JNJ-10397049**.

Expected Data and Interpretation

The application of **JNJ-10397049** is expected to have no direct effect on the baseline electrical properties of most neurons in the absence of endogenous or exogenously applied orexins. Its primary utility in electrophysiology is as a selective antagonist to probe the function of the OX2R.

Experiment	Expected Outcome with Orexin Agonist	Expected Outcome with Orexin Agonist + JNJ-10397049
Current-Clamp Recording	Membrane depolarization, increased firing rate	No significant change from baseline
Voltage-Clamp Recording	Inward shift in holding current, changes in I-V curve (e.g., decreased outward K ⁺ current, increased inward non-selective cation current)	No significant change in holding current or I-V curve from baseline

Concluding Remarks

JNJ-10397049 is a valuable pharmacological tool for dissecting the role of the orexin 2 receptor in regulating neuronal excitability. The protocols outlined above provide a framework for characterizing its antagonistic properties at the cellular level using electrophysiological techniques. These studies are essential for understanding the mechanism of action of this and similar compounds in drug development for sleep disorders and other neurological conditions where the orexin system is implicated.

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